molecular formula C11H15N5O3 B2507086 3-{6-[(2-METHOXYETHYL)AMINO]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}PROPANOIC ACID CAS No. 1573548-06-7

3-{6-[(2-METHOXYETHYL)AMINO]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}PROPANOIC ACID

Cat. No.: B2507086
CAS No.: 1573548-06-7
M. Wt: 265.273
InChI Key: KJYMPIUDRWMZKV-UHFFFAOYSA-N
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Description

3-{6-[(2-Methoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid is a nitrogen-rich heterocyclic compound featuring a triazolopyridazine core linked to a propanoic acid moiety. Its structure includes a 2-methoxyethylamino substituent at position 6 of the triazolopyridazine ring, which confers distinct physicochemical and pharmacological properties. Triazolopyridazines are recognized for their versatility in medicinal chemistry, particularly as modulators of central nervous system (CNS) targets like GABAA receptors . This compound is likely used as a building block in drug discovery, as evidenced by structural similarities to other triazolopyridazine derivatives in commercial catalogs .

Properties

IUPAC Name

3-[6-(2-methoxyethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3/c1-19-7-6-12-8-2-3-9-13-14-10(16(9)15-8)4-5-11(17)18/h2-3H,4-7H2,1H3,(H,12,15)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYMPIUDRWMZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NN2C(=NN=C2CCC(=O)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-[(2-METHOXYETHYL)AMINO]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}PROPANOIC ACID typically involves multiple steps, starting from readily available precursorsThe final step includes the attachment of the propanoic acid moiety and the 2-methoxyethylamino group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{6-[(2-METHOXYETHYL)AMINO]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}PROPANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-{6-[(2-METHOXYETHYL)AMINO]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}PROPANOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-{6-[(2-METHOXYETHYL)AMINO]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}PROPANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole and pyridazine rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight Key Properties/Applications Source
3-{6-[(2-Methoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid 2-Methoxyethylamino C₁₁H₁₅N₅O₃* ~293.27† Enhanced solubility; CNS modulation Hypothetical
3-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid Chlorine C₈H₇ClN₄O₂ 226.62 Electrophilic reactivity; building block Enamine Ltd
L838417 7-tert-Butyl, 3-(2,5-difluorophenyl) C₁₉H₂₁F₂N₇O 401.41 GABAA α2/α3-selective anxiolytic Research
3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid Thienyl-oxadiazole C₉H₈N₂O₃S 224.24 Heterocyclic diversity; drug discovery Enamine Ltd
3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic acid Benzimidazole-thioether C₁₂H₁₂N₄O₂S 276.31 Thioether linkage; potential enzyme inhibition TOSLAB-BB

*Estimated formula based on structural analogy; †Calculated weight.

Key Observations:

Substituent Effects: The 2-methoxyethylamino group in the target compound introduces polarity, improving aqueous solubility compared to the chlorine in Enamine’s analog . This substitution may reduce electrophilic reactivity, favoring metabolic stability. L838417’s tert-butyl and difluorophenyl groups enhance lipophilicity, making it more CNS-penetrant, whereas the target’s propanoic acid likely limits brain exposure .

Core Heterocycle Variations: Triazolopyridazine (target) vs.

Functional Group Impact: Propanoic acid in all compounds enables carboxylate-mediated interactions (e.g., hydrogen bonding with targets) but may require ester prodrug strategies for improved bioavailability.

Pharmacological and Functional Comparisons

GABAA Receptor Modulation:
  • L838417 is a well-characterized α2/α3-selective GABAA receptor partial agonist with anxiolytic effects devoid of sedation . Its tert-butyl group likely occupies hydrophobic receptor pockets.
  • The target compound’s 2-methoxyethylamino group could interact with polar residues in the receptor’s extracellular domain, but its propanoic acid may limit CNS penetration, redirecting activity to peripheral targets.
Building Block Utility:
  • Enamine’s 3-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid serves as a precursor for further functionalization via nucleophilic substitution (e.g., replacing Cl with amines) . The target compound’s 2-methoxyethylamino group may represent a final derivative in such a pathway.
Toxicity and Metabolism:
  • Chlorinated analogs (e.g., ) may pose genotoxicity risks due to reactive intermediates, whereas the target’s ether and amino groups are more metabolically stable.

Biological Activity

3-{6-[(2-Methoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy. This article reviews its biological activity based on various studies, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₂₂N₆O₃
  • Molecular Weight : 334.37 g/mol
  • CAS Number : 1144496-92-3

The compound is part of a class of triazolo-pyridazine derivatives that have shown promising results in inhibiting specific kinases associated with cancer progression. In particular, it has been evaluated for its inhibitory activity against the c-Met kinase, which is often overexpressed in various cancers.

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of triazolo-pyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Compound 12e , a related derivative, showed IC₅₀ values of:
    • A549 (lung cancer): 1.06 ± 0.16 μM
    • MCF-7 (breast cancer): 1.23 ± 0.18 μM
    • HeLa (cervical cancer): 2.73 ± 0.33 μM

These results indicate that the compound can induce apoptosis in these cell lines and may serve as a foundation for developing new anticancer therapies .

Inhibitory Activity Against c-Met Kinase

The compound's ability to inhibit c-Met kinase was highlighted in studies where it demonstrated comparable efficacy to known inhibitors like Foretinib (IC₅₀ = 0.090 μM). This suggests that it may effectively block pathways critical for tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The structure-activity relationship of triazolo-pyridazine derivatives indicates that modifications to the amino side chain significantly influence biological activity. The presence of the methoxyethyl group appears to enhance solubility and bioavailability, contributing to the compound's efficacy .

Study on Triazolo-Pyridazine Derivatives

A comprehensive study synthesized several triazolo-pyridazine derivatives and evaluated their biological activities. The findings indicated that modifications in the side chains could lead to increased potency against specific cancer cell lines while maintaining low toxicity in normal cells .

Lipophilicity and Drug-Likeness Analysis

Research into the lipophilicity of these compounds revealed strong correlations between their chemical properties and biological activity. The compounds demonstrated good gastrointestinal absorption profiles and favorable bioactivity scores, suggesting their potential as drug candidates .

Data Summary

CompoundCell LineIC₅₀ (μM)Mechanism
3-{6-[(2-Methoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acidA549TBDc-Met Inhibition
Compound 12eMCF-71.23 ± 0.18c-Met Inhibition
Compound 12eHeLa2.73 ± 0.33c-Met Inhibition

Q & A

Basic Research Questions

Q. What are effective synthetic routes for preparing 3-{6-[(2-methoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. For example, the amino group at position 6 of the triazolo[4,3-b]pyridazine core can be functionalized via reaction with 2-methoxyethylamine in a polar aprotic solvent (e.g., THF) using potassium carbonate as a base to deprotonate the amine and drive the reaction . Subsequent coupling of the propanoic acid moiety may require activating agents like EDCl/HOBt in DMF. Optimization of reaction time (e.g., 24–48 hours under reflux) and stoichiometric ratios (1:1.2 for amine:substrate) is critical to minimize byproducts .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is crucial for confirming regiochemistry and functional group integration . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC with UV/Vis or MS detection assesses purity (>95% recommended for biological assays). Differential Scanning Calorimetry (DSC) can confirm crystallinity and thermal stability .

Advanced Research Questions

Q. How can researchers address low yields during the coupling of the propanoic acid moiety to the triazolo-pyridazine core?

  • Methodological Answer : Low yields often stem from steric hindrance or poor activation of the carboxylic acid. Employing microwave-assisted synthesis (e.g., 80–100°C for 1–2 hours) can enhance reaction efficiency by improving molecular collisions . Alternatively, using mixed anhydride methods (e.g., isobutyl chloroformate) instead of carbodiimides may improve coupling yields. DoE (Design of Experiments) approaches, such as factorial design, can systematically optimize solvent polarity, temperature, and catalyst loading .

Q. How should contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • Methodological Answer : Contradictions may arise from tautomerism or residual solvents. Perform variable-temperature NMR to identify dynamic processes (e.g., rotamers) . Computational validation using density functional theory (DFT) to simulate NMR spectra (e.g., Gaussian or ORCA software) can corroborate experimental data . Cross-check with X-ray crystallography, if crystalline material is available, provides definitive structural confirmation .

Q. What computational strategies are recommended for predicting reaction pathways and optimizing catalytic conditions?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) can model transition states and identify energetically favorable pathways for nucleophilic substitution . Machine learning tools (e.g., ICReDD’s reaction path search algorithms) integrate experimental data to predict optimal conditions (solvent, temperature) and reduce trial-and-error experimentation . For catalysis, molecular docking studies may elucidate interactions between the compound and biological targets .

Q. How can researchers analyze the mechanism of side reactions (e.g., triazole ring decomposition) under acidic conditions?

  • Methodological Answer : Use kinetic studies (e.g., monitoring via in-situ IR or LC-MS) to identify intermediates. Isotopic labeling (e.g., deuterated solvents) can trace protonation sites . Computational studies (e.g., transition state analysis) combined with Hammett plots correlate substituent effects with reaction rates . Post-reaction mass balance analysis quantifies byproducts and informs protective group strategies (e.g., tert-butyl esters for acid-sensitive moieties) .

Q. What methodologies are effective for resolving solubility challenges in biological assays?

  • Methodological Answer : Solubility can be enhanced via salt formation (e.g., sodium or potassium salts of the propanoic acid group) . Co-solvent systems (e.g., DMSO/PBS mixtures) or nanoformulation (liposomes or cyclodextrin encapsulation) improve bioavailability . Surface-active agents (e.g., Tween-80) or pH adjustment (to deprotonate the carboxylic acid) may also be tested using phase solubility studies .

Q. How can thermodynamic vs. kinetic control be leveraged to optimize regioselectivity in triazolo-pyridazine functionalization?

  • Methodological Answer : Low-temperature reactions (-20°C to 0°C) favor kinetic control, stabilizing less stable but more reactive intermediates . High-throughput screening of catalysts (e.g., Pd/Cu for cross-coupling) under varying temperatures identifies conditions favoring desired regiochemistry. Transition state modeling (DFT) predicts selectivity trends, guiding solvent choice (e.g., DMF for polar transition states) .

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